

## Serelaxin's Role in Extracellular Matrix Remodeling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Serelaxin |           |
| Cat. No.:            | B13411825 | Get Quote |

Executive Summary: Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM), is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. **Serelaxin**, a recombinant form of human relaxin-2, has emerged as a potent therapeutic agent with significant anti-fibrotic properties. This technical guide provides an in-depth examination of the molecular and cellular mechanisms by which **serelaxin** modulates ECM remodeling. It details the signaling pathways initiated by **serelaxin**'s interaction with its cognate receptor, RXFP1, its subsequent effects on key cellular players like fibroblasts and endothelial cells, and its direct impact on the balance between ECM synthesis and degradation. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by quantitative data, detailed experimental protocols, and schematic diagrams to elucidate **serelaxin**'s multifaceted antifibrotic actions.

# Introduction to Serelaxin and the Extracellular Matrix

### Serelaxin: A Recombinant Anti-Fibrotic Agent

**Serelaxin** is the recombinant form of human relaxin-2, a 6-kDa peptide hormone belonging to the insulin superfamily.[1][2] Historically known for its role in the hemodynamic and connective tissue changes during pregnancy, relaxin's pleiotropic effects are now recognized in non-reproductive tissues in both sexes.[3][4] Its potent vasodilatory, anti-inflammatory, and anti-



fibrotic actions have positioned **serelaxin** as a promising therapeutic for conditions such as acute heart failure and chronic fibrotic diseases.[4][5][6]

#### The Extracellular Matrix (ECM) in Health and Fibrosis

The ECM is a complex network of proteins and polysaccharides, with collagen being the most abundant component, that provides structural and biochemical support to surrounding cells.[7] In a healthy state, ECM homeostasis is tightly regulated by a dynamic balance between synthesis and degradation. Pathological conditions, such as chronic injury and inflammation, can disrupt this balance, leading to the excessive deposition of ECM components, primarily fibrillar collagens. This process, known as fibrosis, results in tissue scarring, structural remodeling, and ultimately, organ dysfunction.[3][8]

# Mechanism of Action: Receptor and Signaling Pathways

#### The RXFP1 Receptor: The Primary Target

**Serelaxin** exerts its biological effects primarily by binding to the Relaxin Family Peptide Receptor 1 (RXFP1).[9][10] RXFP1 is a G protein-coupled receptor (GPCR) characterized by a large, leucine-rich extracellular domain that is crucial for high-affinity binding of the relaxin peptide.[11] This receptor is widely expressed in various tissues, including the heart, kidneys, blood vessels, and lungs, which are common sites of fibrotic disease.[4][9]

#### Core Signaling Cascades: cAMP and Nitric Oxide

Upon binding to RXFP1, **serelaxin** triggers a conformational change that activates several intracellular signaling pathways. The most well-characterized pathway involves the coupling to a Gαs protein, which stimulates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels.[3][9][10] Elevated cAMP activates Protein Kinase A (PKA), which phosphorylates various downstream targets.

Additionally, **serelaxin** stimulates the production of nitric oxide (NO), a potent vasodilator and signaling molecule.[5][12] This can occur through the activation of phosphatidylinositol-3-kinase (PI3K) and the subsequent phosphorylation of Akt (Protein Kinase B), leading to the activation of endothelial nitric oxide synthase (eNOS).[13]



## Crosstalk with Profibrotic Pathways: Inhibition of TGFβ/Smad Signaling

A critical component of **serelaxin**'s anti-fibrotic action is its ability to counteract the signaling of transforming growth factor-beta 1 (TGF- $\beta$ 1), a master regulator of fibrosis.[3][8] TGF- $\beta$ 1 signaling promotes fibroblast differentiation into myofibroblasts and stimulates collagen synthesis.[3] **Serelaxin** has been shown to interfere with this pathway by inhibiting the phosphorylation of Smad2 and Smad3, key downstream effectors of the TGF- $\beta$ 1 receptor.[14] [15][16] This inhibitory action is mediated, at least in part, by the NO and pERK1/2 pathways. [16]











Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Serelaxin alleviates cardiac fibrosis through inhibiting endothelial-to-mesenchymal transition via RXFP1 PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relaxin Induces Matrix-Metalloproteinases-9 and -13 via RXFP1: Induction of MMP-9 Involves the PI3K, ERK, Akt and PKC-ζ Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Relaxin/serelaxin for cardiac dysfunction and heart failure in hypertension PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Serelaxin in acute heart failure: Most recent update on clinical and preclinical evidence PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Serelaxin: a novel therapy for acute heart failure with a range of hemodynamic and non-hemodynamic actions PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of collagen organization in histopathology samples using liquid crystal based polarization microscopy PMC [pmc.ncbi.nlm.nih.gov]
- 8. Relaxin and Fibrosis: Emerging Targets, Challenges, and Future Directions PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Serelaxin? [synapse.patsnap.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Relaxin/insulin-like family peptide receptor 1 Wikipedia [en.wikipedia.org]
- 12. Serelaxin improves cardiac and renal function in DOCA-salt hypertensive rats PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Serelaxin inhibits differentiation and fibrotic behaviors of cardiac fibroblasts by suppressing ALK-5/Smad2/3 signaling pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Serelaxin is a more efficacious antifibrotic than enalapril in an experimental model of heart disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Anti-fibrotic actions of relaxin PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Serelaxin's Role in Extracellular Matrix Remodeling: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b13411825#serelaxin-s-role-in-extracellular-matrix-remodeling]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com